molecular formula C21H22FN5O2S B11275649 2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide

2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B11275649
M. Wt: 427.5 g/mol
InChI Key: AFTIFDYPTRQSEL-UHFFFAOYSA-N
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Description

2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-C][1,2,4]triazoles This compound is characterized by the presence of an ethoxyphenyl group, a fluorophenyl group, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where the ethoxyphenyl and fluorophenyl groups are introduced through specific reagents and conditions. For instance, the reaction may involve the use of sodium borohydride in pyridine with a small amount of water to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the imidazo[2,1-C][1,2,4]triazole core, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H22FN5O2S

Molecular Weight

427.5 g/mol

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C21H22FN5O2S/c1-2-29-18-9-7-17(8-10-18)26-11-12-27-20(26)24-25-21(27)30-14-19(28)23-13-15-3-5-16(22)6-4-15/h3-10H,2,11-14H2,1H3,(H,23,28)

InChI Key

AFTIFDYPTRQSEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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